N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN5/c1-11-5(8-3-2-7)9-4(6)10-11/h2-3,7H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULLFZUDKSMDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine typically involves the reaction of 1,2,4-triazole with bromine to introduce the bromo group at the third position. This is followed by the alkylation of the triazole ring with methyl iodide to introduce the methyl group at the first position. Finally, the ethane-1,2-diamine side chain is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield de-brominated products, and substitution may yield various substituted triazole derivatives .
Scientific Research Applications
N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The bromo and methyl groups on the triazole ring can interact with enzymes and receptors, modulating their activity. The ethane-1,2-diamine side chain can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparisons
Stability and Commercial Viability
- Methoxymethyl Analog : Discontinued status () implies instability or poor pharmacokinetics, possibly due to methoxy group hydrolysis .
- Fluorobenzene-diamines : Require immediate use post-synthesis, limiting industrial scalability .
Research Findings and Implications
- Halogen Effects : Bromine’s electronegativity and van der Waals radius may enhance target binding compared to fluorine or methoxy groups, as seen in halogen-bonded pharmaceuticals.
- Triazole vs. Benzene Cores : Triazoles offer superior metabolic stability over benzene rings due to reduced oxidative metabolism, as observed in benzoxazine derivatives .
- Diamidine vs. Monoamidine Activity: Symmetrical diamidines (Compound 6) exhibit higher efficacy, suggesting that the target compound’s mono-substituted triazole may require optimization for biological applications .
Biological Activity
N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine is a member of the triazole family, characterized by its unique structure that includes a bromo group and an ethane-1,2-diamine side chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through various studies and findings.
Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A triazole ring with a bromo substituent at the 3-position.
- A methyl group at the 1-position of the triazole.
- An ethane-1,2-diamine functional group attached to the triazole.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 189.06 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study investigated its effects against various bacterial strains and reported a notable zone of inhibition against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that the compound induced apoptosis in these cell lines. The IC50 values ranged from 10 µM to 25 µM, suggesting moderate potency compared to standard chemotherapeutic agents like cisplatin .
Table: Cytotoxic Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15 | Induces apoptosis via G0/G1 arrest |
| MCF-7 | 20 | Promotes cell cycle arrest |
| HeLa | 25 | Triggers apoptosis |
The proposed mechanism involves:
- Cell Cycle Arrest : The compound causes G0/G1 phase arrest in treated cells, leading to reduced proliferation.
- Apoptosis Induction : It activates apoptotic pathways independent of p53 status, indicating a potential application in p53-deficient tumors .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated this compound's effectiveness against multi-drug resistant strains of bacteria. The compound demonstrated a higher efficacy compared to traditional antibiotics, making it a candidate for further development in treating resistant infections.
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on its anticancer properties, researchers treated various cancer cell lines with this compound and observed significant decreases in cell viability. Flow cytometry analysis revealed that the compound led to increased sub-G1 populations, indicative of apoptosis .
Q & A
Q. Basic
- NMR spectroscopy : 1H and 13C NMR are critical for confirming the ethylenediamine linker and triazole substitution. For example, the ethylenediamine protons appear as triplets (δ ~2.7–3.1 ppm) and the triazole’s methyl group as a singlet (δ ~3.8 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
- X-ray crystallography : SHELX software is widely used for solving crystal structures, with refinement against high-resolution data to resolve bond angles and substituent positions .
What crystallographic techniques are employed for resolving structural ambiguities?
Q. Basic
- Single-crystal X-ray diffraction : Utilizes SHELXL for refinement, focusing on resolving bromine’s heavy-atom effects and hydrogen-bonding networks .
- Comparative analysis : Cross-referencing with structurally similar triazoles (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) helps validate bond lengths and angles .
How can researchers mitigate bromine’s reactivity during functionalization?
Q. Advanced
- Inert conditions : Conduct reactions under argon/nitrogen to prevent undesired oxidation or hydrolysis of the C-Br bond .
- Temperature control : Maintain sub-ambient temperatures (e.g., 0–5°C) during bromination to avoid side reactions .
- Post-synthetic quenching : Use reducing agents (e.g., Na2S2O3) to neutralize excess brominating agents .
How to resolve contradictions between spectral data and expected structures?
Q. Advanced
- Dynamic NMR studies : Variable-temperature 1H NMR can identify tautomerism or conformational flexibility in the ethylenediamine chain .
- Complementary techniques : Pair X-ray crystallography with 15N NMR to confirm triazole ring protonation states and hydrogen-bonding motifs .
- Computational validation : Compare experimental 13C chemical shifts with density functional theory (DFT)-predicted values to validate assignments .
What computational approaches are suitable for studying electronic properties?
Q. Advanced
- DFT calculations : Use B3LYP/6-311+G(d,p) basis sets to model the compound’s electron density, HOMO-LUMO gaps, and bromine’s inductive effects on the triazole ring .
- Molecular docking : Predict binding interactions with biological targets (e.g., enzymes) by analyzing electrostatic complementarity and steric fit .
How to manage tautomerism in NMR analysis of the triazole core?
Q. Advanced
- Deuterated solvent screening : Use DMSO-d6 to stabilize specific tautomers through hydrogen bonding .
- pH-dependent studies : Adjust solution pH to shift equilibrium toward a dominant tautomeric form .
- Heteronuclear correlation (HETCOR) : 1H-15N NMR correlations can resolve ambiguous proton assignments in tautomeric mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
